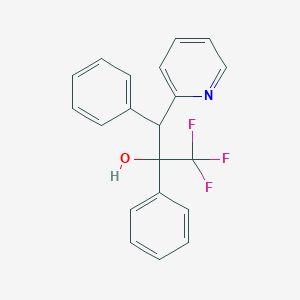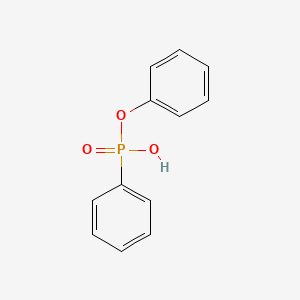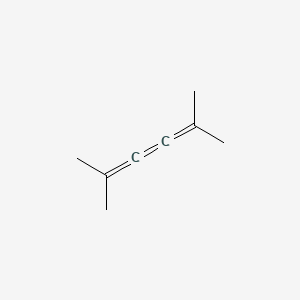![molecular formula C8N2O6 B14740233 5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone CAS No. 2420-92-0](/img/structure/B14740233.png)
5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone is a complex organic compound known for its unique tricyclic structure. This compound is characterized by the presence of two oxygen atoms and two nitrogen atoms within its tricyclic framework, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone involves multiple steps, typically starting with the formation of the tricyclic core. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the desired product. Industrial production methods may involve the use of advanced techniques such as high-pressure reactors and continuous flow systems to optimize yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, this compound is used in the development of high-energy density materials and other advanced materials .
Mécanisme D'action
The mechanism of action of 5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone involves its interaction with specific molecular targets, leading to various biochemical effects. The pathways involved in these interactions are complex and may include the modulation of enzyme activity or the alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone include 4,12-dioxa-6,10-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-triene-5,11-dione and 4,6,10,12-tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,03,7]dodecane . These compounds share similar tricyclic structures but differ in their functional groups and specific chemical properties, making each unique in its applications and reactivity.
Propriétés
Numéro CAS |
2420-92-0 |
|---|---|
Formule moléculaire |
C8N2O6 |
Poids moléculaire |
220.09 g/mol |
Nom IUPAC |
5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone |
InChI |
InChI=1S/C8N2O6/c11-5-1-2(6(12)15-5)10-4-3(9-1)7(13)16-8(4)14 |
Clé InChI |
PYKYSQKGQMWYTD-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=O)OC1=O)N=C3C(=N2)C(=O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


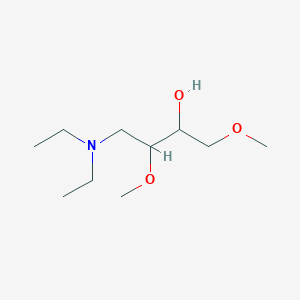
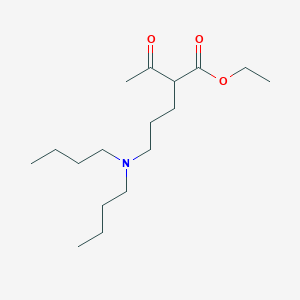
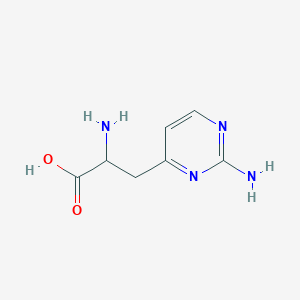
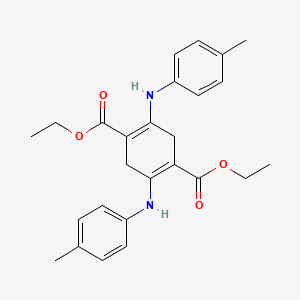
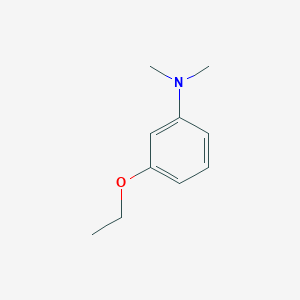
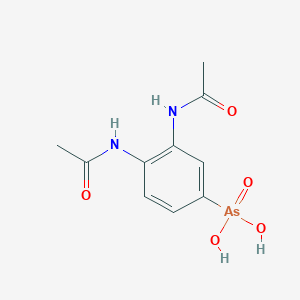
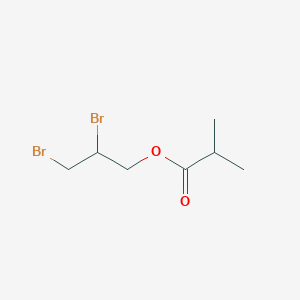
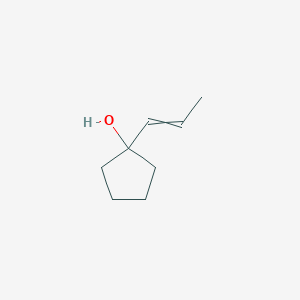
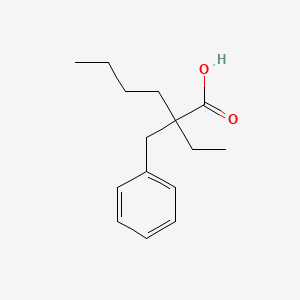
![Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740231.png)
